(1R)-1-(3,4-dichlorophenyl)propan-1-ol

Structural Biology Crystallography Analytical Chemistry

Avoid synthesis failures from undefined stereochemistry. (1R)-1-(3,4-dichlorophenyl)propan-1-ol is an enantiopure chiral building block critical for diastereoselective transformations. Substitution with the (S)-enantiomer (CAS 742107-59-1) or racemic mix (CAS 53984-12-6) leads to different reaction outcomes. - Defined (R)-configuration ensures high fidelity in installing new chiral centers. - Supplied with batch-specific QC data (NMR, HPLC, GC) confirming ≥95% purity. - Provides a stereochemical probe for medicinal chemistry binding pocket studies.

Molecular Formula C9H10Cl2O
Molecular Weight 205.08 g/mol
CAS No. 837417-11-5
Cat. No. B3387514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(3,4-dichlorophenyl)propan-1-ol
CAS837417-11-5
Molecular FormulaC9H10Cl2O
Molecular Weight205.08 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C=C1)Cl)Cl)O
InChIInChI=1S/C9H10Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3/t9-/m1/s1
InChIKeyPJYGECCAJOYJMK-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement & Application Overview of (1R)-1-(3,4-dichlorophenyl)propan-1-ol


(1R)-1-(3,4-dichlorophenyl)propan-1-ol (CAS 837417-11-5) is an enantiopure chiral secondary alcohol with the molecular formula C9H10Cl2O and a molecular weight of 205.08 g/mol. This compound is characterized by the presence of a 3,4-dichlorophenyl group attached to a propanol backbone, with the hydroxyl group located at the first carbon. Its defined (R)-configuration stereochemistry makes it a valuable building block in asymmetric synthesis for pharmaceutical and agrochemical applications. [1] The compound is typically available at a purity of 95%, with batch-specific quality control data (NMR, HPLC, GC) provided by suppliers.

Stereochemical Control
Enantiopure (R)-configuration for asymmetric synthesis research
Chiral Building Block
Reported enantiomeric enrichment supports stereoselective transformations
Analytical Reference
Comprehensive analytical characterization available for identity verification

Generic Substitution Risks for (1R)-1-(3,4-dichlorophenyl)propan-1-ol


Substituting (1R)-1-(3,4-dichlorophenyl)propan-1-ol with its (S)-enantiomer (CAS 742107-59-1) or the racemic mixture (CAS 53984-12-6) [1] is not scientifically equivalent due to the fundamental principles of chiral recognition in biological systems and asymmetric catalysis. The (R)-enantiomer possesses a distinct three-dimensional spatial arrangement of its atoms, which dictates its interaction with chiral environments, such as enzyme active sites or chiral catalysts. [2] Using the wrong enantiomer or a racemic mixture can lead to significantly different reaction outcomes, biological activity, or even antagonistic effects. Furthermore, positional isomers like 2-(3,4-dichlorophenyl)propan-1-ol (CAS 1432678-12-0) [3] or 3-(3,4-dichlorophenyl)propan-1-ol (CAS 39960-05-9) have the hydroxyl group at a different carbon, fundamentally altering the molecule's physicochemical properties and reactivity profile, rendering them unsuitable for applications requiring the specific (1R)-1-ol scaffold. The quantitative evidence below substantiates the necessity of procuring this specific enantiomer.

1
Enantiomer Mismatch
(S)-enantiomer or racemic mixture may alter chiral recognition and asymmetric catalytic outcomes; stereochemical control may not transfer.
2
Positional Isomer Shift
2- or 3-(3,4-dichlorophenyl)propan-1-ol isomers differ in hydroxyl position, which may change reactivity, lipophilicity, and physical properties.

Quantitative Differentiation Guide for (1R)-1-(3,4-dichlorophenyl)propan-1-ol


Absolute Configuration by X-ray Crystallography

The absolute configuration and three-dimensional structure of (1R)-1-(3,4-dichlorophenyl)propan-1-ol has been unequivocally determined by single-crystal X-ray diffraction for the first time. [1] This analysis provides a definitive, atomic-resolution blueprint of the molecule, confirming its (R)-stereochemistry. In contrast, the (S)-enantiomer (CAS 742107-59-1) or racemic mixture (CAS 53984-12-6) cannot be substituted without altering the chiral outcome of a synthesis or biological interaction.

Absolute Configuration
Head-to-head
R factor 0.05, (R)-configuration confirmed by single-crystal X-ray diffraction
Supports stereochemical identity verification
Monoclinic P2(1), a=10.495, b=8.392, c=13.209 Å
Structural Biology Crystallography Analytical Chemistry

Enantiomeric Purity by Asymmetric Synthesis

The synthesis of (1R)-1-(3,4-dichlorophenyl)propan-1-ol is typically achieved through enantioselective reduction of the corresponding ketone using chiral catalysts or ligands. [1] This process is designed to yield high enantiomeric purity, a critical factor for its use as a chiral building block. While specific enantiomeric excess (ee) values for this exact compound are not disclosed in public literature, analogous compounds like the (R)-isomer of 2-chloro-1-(3,4-dichlorophenyl)ethanol can be obtained with ≥95% ee via kinetic resolution. [2] In contrast, the racemic mixture (CAS 53984-12-6) contains a 50:50 mixture of enantiomers, which is unsuitable for applications requiring stereochemical control.

Enantiomeric Purity
Class-level
Reported ≥95% ee (inferred from kinetic resolution analog)
Supports enantiomeric enrichment review
Class-level inference; batch-specific data to verify
Asymmetric Synthesis Catalysis Chiral Chemistry

Comprehensive Spectroscopic Characterization

The compound is characterized by updated 1H NMR, 13C NMR, and IR spectroscopic data, which have been reported alongside the first X-ray crystallographic analysis. [1] This comprehensive spectral dataset serves as a definitive fingerprint for identity confirmation and purity assessment. Reputable vendors provide batch-specific QC data, including NMR, HPLC, and GC, ensuring that the material meets the specified purity of 95%. In contrast, generic or lower-purity alternatives may lack this level of characterization, increasing the risk of using an incorrect or impure material in sensitive experiments.

Spectroscopic Fingerprint
Direct head-to-head
1H/13C NMR, IR, X-ray, batch-specific HPLC/GC; purity ≥95%
Supports analytical identity and purity assessment
Updated spectroscopic data vs. earlier reports
Analytical Chemistry Quality Control Spectroscopy

Physicochemical Properties vs. Positional Isomers

The computed partition coefficient (XLogP3) for the racemic mixture 1-(3,4-dichlorophenyl)propan-1-ol is 3.8. [1] For the (S)-enantiomer, a LogP of 3.43680 has been calculated. This high lipophilicity is a key property for membrane permeability. In contrast, positional isomers like 3-(3,4-dichlorophenyl)propan-1-ol have a reported melting point of 34-38°C, while another source suggests 80-85°C. [2] These differences in physical state and lipophilicity underscore that even minor structural changes can significantly alter a compound's behavior in formulations or biological assays.

Physicochemical Properties
Cross-study comparable
XLogP3 3.8 (racemic); comparator m.p. 34–38°C or 80–85°C
Supports physicochemical differentiation from positional isomers
Property differences may impact assay behavior
Physical Chemistry Property Prediction Drug Design

Application Scenarios for (1R)-1-(3,4-dichlorophenyl)propan-1-ol


Asymmetric Synthesis of Pharmaceutical Intermediates

This compound serves as a crucial chiral building block in the synthesis of complex pharmaceutical intermediates. Its defined (R)-configuration at the benzylic alcohol position provides a stereochemical handle that can be exploited in diastereoselective transformations to install additional chiral centers with high fidelity. [1] The high enantiomeric purity (inferred ≥95% ee) [2] ensures that the stereochemical integrity of downstream products is maintained, which is paramount in drug discovery programs where the biological activity is often enantiomer-dependent.

Chiral Auxiliary & Ligand Precursors

The (1R)-1-(3,4-dichlorophenyl)propan-1-ol scaffold can be derivatized to create novel chiral auxiliaries or ligands for asymmetric catalysis. The electron-withdrawing dichlorophenyl group can modulate the electronic properties of the catalyst, potentially influencing its activity and selectivity. The established synthetic route via asymmetric reduction of the corresponding ketone [3] provides a scalable entry point for the preparation of these advanced catalytic materials.

Quality Control Standard & Reference Material

Given its complete and updated spectroscopic characterization (1H NMR, 13C NMR, IR) and definitive X-ray crystal structure, [4] this compound is ideally suited for use as a high-purity standard for HPLC, GC, or NMR method development and validation. Its well-defined properties allow for accurate quantification and identification of related compounds in complex mixtures, ensuring the quality and consistency of analytical workflows in both academic and industrial settings.

SAR Studies in Medicinal Chemistry

In medicinal chemistry programs targeting a biological receptor or enzyme, this compound can be used to probe the stereochemical requirements of the binding pocket. By comparing the activity of the pure (R)-enantiomer with its (S)-counterpart (CAS 742107-59-1) and the racemic mixture (CAS 53984-12-6), researchers can gain valuable insights into the three-dimensional nature of the target's active site. This information is critical for the rational design of more potent and selective drug candidates.

Application
Selection Property
Validation Focus
Asymmetric synthesis research
Chiral identity and reported enantiomeric enrichment
Stereochemical outcome in diastereoselective transformations
Chiral ligand development
Scalable (R)-alcohol scaffold
Catalyst activity and selectivity modulation
Analytical reference standard
Comprehensive characterization dataset
Identity confirmation and method validation
Stereochemical SAR studies
Enantiomer-specific binding probe
Target-stereochemistry interaction mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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